N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-3,4-difluorobenzamide
Description
"N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-3,4-difluorobenzamide" is a synthetic small molecule featuring a benzamide core substituted with 3,4-difluoro groups and linked to a 1,3,4-oxadiazole ring via a phenyl spacer. The oxadiazole moiety is further substituted with an ethyl group at the 5-position. This compound belongs to a class of heterocyclic molecules known for their diverse biological activities, including anti-inflammatory, pesticidal, and antimicrobial properties.
Properties
IUPAC Name |
N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-3,4-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3O2/c1-2-15-21-22-17(24-15)10-3-6-12(7-4-10)20-16(23)11-5-8-13(18)14(19)9-11/h3-9H,2H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPNJWBTYXXKPOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-3,4-difluorobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with an ethyl ester under acidic conditions to form the oxadiazole ring.
Substitution on the benzene ring:
Coupling reaction: The final step involves coupling the 5-ethyl-1,3,4-oxadiazol-2-yl group with the difluorobenzamide core using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-3,4-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or thiobenzamides.
Scientific Research Applications
N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-3,4-difluorobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-3,4-difluorobenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways by binding to active sites or allosteric sites on proteins. This interaction can lead to modulation of cellular processes, such as signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table compares "N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-3,4-difluorobenzamide" with structurally related compounds from the literature:
Key Structural and Functional Differences
Substituent Effects: Fluorine Position: The 3,4-difluoro substitution on the benzamide (target) contrasts with the 2,6-difluoro pattern in flufenoxuron . Fluorine placement influences steric and electronic interactions with target proteins, such as insect chitin synthases in pesticidal activity. Oxadiazole Modifications: The 5-ethyl group (target) enhances lipophilicity compared to polar groups like sulfanyl (-SH) in or thioxo (=S) in . Ethyl substitution may improve blood-brain barrier penetration in neuroinflammatory applications.
Thiadiazole derivatives (e.g., ) may show stronger pesticidal activity owing to sulfur’s role in disrupting insect molting.
Research Findings and Trends
Pesticidal vs. Pharmacological Applications: Flufenoxuron and thiadiazole derivatives are prioritized as agrochemicals due to halogenated aromatic systems. The target compound’s 3,4-difluoro pattern aligns more with neuroactive or anti-inflammatory agents (e.g., ), suggesting divergent applications.
Electron-Withdrawing Effects: Fluorine atoms stabilize the benzamide’s amide bond, reducing metabolic degradation.
Biological Activity
N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-3,4-difluorobenzamide is a synthetic compound belonging to the oxadiazole class, which has garnered attention due to its potential biological activities. This article discusses its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Oxadiazole Ring : The oxadiazole ring can be synthesized through cyclization reactions involving hydrazides and carboxylic acids under acidic or basic conditions.
- Coupling Reaction : The final product is formed by coupling the oxadiazole derivative with a substituted benzoyl chloride in the presence of a base such as triethylamine.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that related oxadiazole derivatives possess antibacterial properties against Xanthomonas oryzae and Xanthomonas axonopodis, with inhibitory rates exceeding 90% at certain concentrations .
Antitumor Activity
The compound has also been evaluated for its antitumor effects. In a study involving benzamide derivatives, certain compounds demonstrated moderate to high potency in inhibiting RET kinase activity, which is crucial in cancer proliferation pathways. A specific derivative exhibited strong inhibition of cell proliferation driven by RET mutations .
The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in inflammatory and microbial processes. This interaction potentially modulates their activity, leading to observed biological effects.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is vital for optimizing the biological efficacy of this compound. Preliminary SAR analyses suggest that modifications in the oxadiazole structure significantly influence its antimicrobial and antitumor activities. For instance, the presence of specific substituents on the phenyl ring can enhance solubility and bioavailability .
Data Table: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Antibacterial | Inhibition of Xanthomonas spp. | |
| Antitumor | Inhibition of RET kinase | |
| Mechanism of Action | Modulation of enzyme/receptor activity |
Case Studies
- Antimicrobial Efficacy : A study evaluated several oxadiazole derivatives against plant pathogens and found that certain compounds exhibited superior antibacterial activity compared to traditional treatments like bismerthiazol .
- Antitumor Potential : In clinical trials assessing benzamide derivatives for cancer therapy, some compounds demonstrated prolonged survival rates in patients with RET-positive tumors when administered at higher doses .
Q & A
Q. What are the common synthetic routes for N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-3,4-difluorobenzamide, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Formation of the oxadiazole core : Cyclization of acylhydrazides with dehydrating agents like POCl₃ or PCl₅ under reflux .
Sulfonamide/benzamide coupling : Reacting intermediates (e.g., 4-aminophenyl derivatives) with activated acyl chlorides (e.g., 3,4-difluorobenzoyl chloride) in pyridine or DMF at 60–80°C .
- Optimization Strategies :
- Monitor reaction progress via TLC or HPLC to adjust reaction times .
- Use high-purity solvents and reagents to minimize side products.
- Purify via column chromatography or recrystallization for ≥95% purity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituent positions and purity. For example, the ethyl group on the oxadiazole ring appears as a triplet (~1.3 ppm for CH₃) and quartet (~2.7 ppm for CH₂) .
- Mass Spectrometry (MS) : ESI-MS or APCI-MS validates molecular weight (e.g., [M+H]⁺ peak at m/z ~414) .
- HPLC : Retention times (e.g., 12–13 minutes on C18 columns) and ≥95% purity thresholds ensure batch consistency .
- Cross-Verification : Compare spectral data with structurally analogous compounds (e.g., ethyl vs. methyl oxadiazole derivatives) to resolve ambiguities .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the structure-activity relationship (SAR) of this compound in anticancer applications?
- Methodological Answer :
- Variable Substituents : Synthesize analogs with modified fluorobenzamide (e.g., monofluoro vs. difluoro) or oxadiazole (e.g., ethyl vs. cyclohexyl) groups .
- Biological Assays :
- Test cytotoxicity via MTT assays against cancer cell lines (e.g., MCF-7, HeLa) and compare IC₅₀ values .
- Assess apoptosis induction using flow cytometry (Annexin V/PI staining) .
- SAR Table :
| Substituent Modification | Biological Activity (IC₅₀, μM) | Key Finding |
|---|---|---|
| 3,4-Difluorobenzamide | 2.1 ± 0.3 (MCF-7) | High potency |
| 4-Fluorobenzamide | 8.5 ± 1.2 (MCF-7) | Reduced activity |
| Ethyl → Cyclohexyl | 15.4 ± 2.1 (HeLa) | Bulkier groups lower efficacy |
| Example data adapted from SAR studies on oxadiazole derivatives . |
Q. What strategies are recommended for resolving contradictions in biological activity data across different studies involving this compound?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., ATCC-certified), culture conditions, and control compounds .
- Statistical Analysis : Apply ANOVA or Student’s t-test to evaluate significance of activity differences (e.g., p < 0.05) .
- Mechanistic Follow-Up : Use computational docking (e.g., AutoDock Vina) to validate target binding (e.g., hCA II inhibition in PDB: 5NY3) .
- Comparative Studies : Replicate conflicting experiments under identical protocols to isolate variables (e.g., solvent/DMSO concentration effects) .
Q. How can computational modeling be integrated with experimental data to elucidate the mechanism of action of this compound against specific enzymes?
- Methodological Answer :
- Molecular Docking : Perform in silico docking (e.g., using Schrödinger Suite) to predict binding poses with targets like carbonic anhydrase II (hCA II). Key interactions include hydrogen bonds with Thr199 and hydrophobic contacts with Val121 .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å) .
- Experimental Validation : Compare docking scores with in vitro enzyme inhibition (e.g., IC₅₀ from fluorometric assays) to prioritize targets .
Key Considerations for Experimental Design
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
